![molecular formula C17H19NO4 B5747261 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide CAS No. 6012-61-9](/img/structure/B5747261.png)
3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
“3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide” is a chemical compound with the molecular formula C17H19NO4 . It has an average mass of 301.337 Da and a monoisotopic mass of 301.131409 Da .
Synthesis Analysis
While specific synthesis methods for “3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide” were not found, similar benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including those similar to 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide, have been found to exhibit significant antioxidant activity . This activity is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
These benzamide compounds have also been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . This makes them potential candidates for the development of new antibacterial drugs.
Medical and Biological Applications
Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, and biological fields . They have potential applications in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
Industrial Applications
Amide compounds are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Recently, amide compounds have been used in drug discovery . Their unique properties and wide range of activities make them valuable candidates for the development of new therapeutic agents.
Neurological Applications
Quinone derivatives similar to 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide have been found to improve neurological symptoms in stroke-prone spontaneously hypertensive rats with experimental cerebral ischemia . They also show beneficial effects on the physiological and neurological symptoms in patients with cerebral vascular diseases .
Anti-glycation Activity
Compounds with a different length of the side chain at the C-6 position have shown strong anti-oxidant activity and anti-glycation activity . This suggests potential applications in the treatment of conditions related to oxidative stress and glycation, such as diabetes and aging.
Effects on Mitochondrial Systems
These compounds have shown effects on mitochondrial succinate and on reduced nicotinamide adenine dinucleotide oxidase systems . This suggests potential applications in the study and treatment of mitochondrial diseases.
Mechanism of Action
Target of Action
The primary targets of 3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a significant class of amide compounds widely used in medical, industrial, biological and potential drug industries . Benzamides have been found to have a broad range of biological activities .
Mode of Action
Benzamides, the parent compounds, have been found to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzamides have been found to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Benzamides have been found to have a wide range of biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
3,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-6-16(22-4)15(7-11)18-17(19)12-8-13(20-2)10-14(9-12)21-3/h5-10H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBOEDNWNSBADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975549 |
Source
|
Record name | 3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6012-61-9 |
Source
|
Record name | 3,5-Dimethoxy-N-(2-methoxy-5-methylphenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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